3-(4-methoxy-3-methylbenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(4-METHOXY-3-METHYLPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a phenyl group attached to an indole core.
Preparation Methods
The synthesis of 3-[(4-METHOXY-3-METHYLPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methoxy-3-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the indole derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated equipment and continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
3-[(4-METHOXY-3-METHYLPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
3-[(4-METHOXY-3-METHYLPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(4-METHOXY-3-METHYLPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent . Additionally, its ability to interact with microbial enzymes makes it a candidate for antimicrobial applications.
Comparison with Similar Compounds
3-[(4-METHOXY-3-METHYLPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of 3-[(4-METHOXY-3-METHYLPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H21NO2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-[(4-methoxy-3-methylphenyl)methyl]-1-phenyl-3H-indol-2-one |
InChI |
InChI=1S/C23H21NO2/c1-16-14-17(12-13-22(16)26-2)15-20-19-10-6-7-11-21(19)24(23(20)25)18-8-4-3-5-9-18/h3-14,20H,15H2,1-2H3 |
InChI Key |
WARQQVVEHNJUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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